molecular formula C28H34N2O7S B8228251 Z-L-Lysine benzyl ester 4-toluenesulfonate salt

Z-L-Lysine benzyl ester 4-toluenesulfonate salt

Cat. No.: B8228251
M. Wt: 542.6 g/mol
InChI Key: PERBHXHGFSEBTK-FYZYNONXSA-N
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Preparation Methods

The synthesis of Z-L-Lysine benzyl ester 4-toluenesulfonate salt typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The resulting compound is then reacted with 4-toluenesulfonic acid to form the final salt . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Chemical Reactions Analysis

Z-L-Lysine benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Properties

IUPAC Name

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERBHXHGFSEBTK-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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